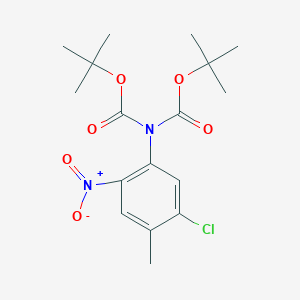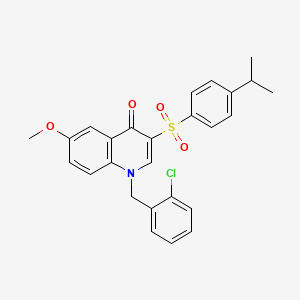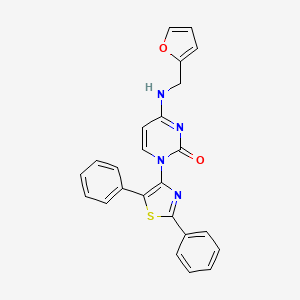![molecular formula C16H21NO2S2 B2407291 3-(Phenylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one CAS No. 1351643-73-6](/img/structure/B2407291.png)
3-(Phenylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Phenylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one, also known as PTOTPA, is a novel synthetic compound that has been studied for its potential scientific research applications.
Scientific Research Applications
Antiviral Activity
Synthesis and Anti-Coronavirus Activity : Compounds with structural similarities to 3-(Phenylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one demonstrated inhibition of human coronavirus replication, with one compound showing EC50 values comparable to known coronavirus inhibitors. This indicates potential for development as antiviral agents, specifically targeting coronaviruses (Apaydın et al., 2019).
Synthesis and Antiviral Evaluation against Influenza Virus : Related compounds exhibited strong activity against influenza A/H3N2 virus, with certain derivatives inhibiting human coronavirus 229E. The study highlights the versatility of the spirothiazolidinone scaffold in creating new classes of antiviral molecules (Apaydın et al., 2020).
Anti-Influenza Virus Activity of Furan-Substituted Spirothiazolidinones : Another study on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides showed significant activity against influenza A/H3N2 virus, suggesting a promising direction for developing influenza virus fusion inhibitors (Apaydın et al., 2021).
Antimicrobial and Antifungal Activities
Synthesis and Evaluation as Antimicrobial Agents : Spiroheterocyclic compounds related to this compound demonstrated antimicrobial activities, suggesting potential use in developing new antimicrobial agents (Al-Ahmadi & El-zohry, 1995).
Synthesis and Nematicidal Activity : Research indicated that related compounds have antibacterial, antifungal, and nematicidal activities, broadening their potential applications in pest control and microbial inhibition (Srinivas, Nagaraj, & Reddy, 2008).
Anticancer and Antidiabetic Potential : Spirothiazolidines analogs showed significant anticancer activities against various cancer cell lines and demonstrated potential as antidiabetic agents, highlighting their therapeutic versatility (Flefel et al., 2019).
properties
IUPAC Name |
1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S2/c18-15(6-12-20-14-4-2-1-3-5-14)17-9-7-16(8-10-17)19-11-13-21-16/h1-5H,6-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNNGQNEXPTRIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2407208.png)
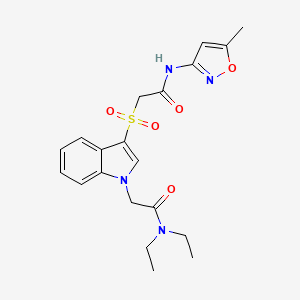
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2407210.png)
![(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2407212.png)

![(4-methoxyphenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2407217.png)
![tert-Butyl 4-methoxy-1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate](/img/structure/B2407221.png)
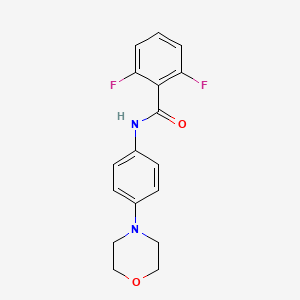
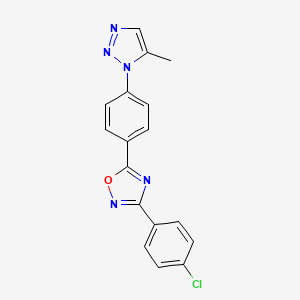
![8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2407226.png)
